2-Ethynyltetrahydrofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

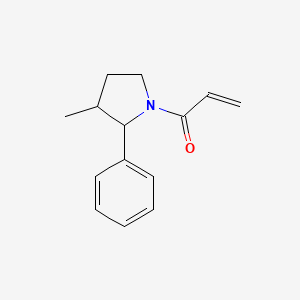

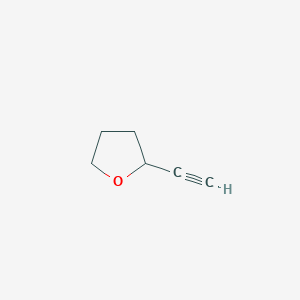

2-Ethynyltetrahydrofuran, also known as 2-Ethynyloxolane, is a heterocyclic chemical reagent used in organic synthesis . It has a molecular weight of 96.13 and a molecular formula of C6H8O . The IUPAC name for this compound is (2R)-2-ethynyloxolane .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with four carbon atoms and one oxygen atom . The compound has a complexity of 98 and a topological polar surface area of 9.2Ų .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that organometallic transformations, including carbanions, radical, and transition metal-catalyzed processes, are common in compounds of this nature .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 96.13 and a molecular formula of C6H8O . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . The compound is canonicalized and has an XLogP3 of 0.7 .

Scientific Research Applications

Synthesis and Catalysis:

- 2-Ethynyltetrahydrofuran derivatives can be synthesized from Tetrahydrofuran and Alkynyl Bromides, a method developed for regioselective functionalization of the C(sp3)–H bond adjacent to an oxygen atom. Sodium fluoride significantly enhances this functionalization process (Yang et al., 2013).

- 2-Methyltetrahydrofuran (2-MTHF), closely related to this compound, is an important solvent in organic chemistry. It is derived from biomass and utilized in synthesis, including organometallics and biotransformations (Pace et al., 2012).

Organometallic Chemistry:

- 2-MTHF is used extensively in organometallic reactions, due to its properties that place it between tetrahydrofuran (THF) and diethyl ether in terms of solvent polarity and Lewis base strength. It's suitable for reactions like low-temperature lithiation and metal-catalyzed coupling reactions (Aycock, 2007).

Green Chemistry and Environmental Considerations:

- 2-MTHF is being increasingly recognized for its environmental benefits, as it can be derived from natural sources and is considered more sustainable compared to traditional solvents. Its application has been expanding in areas of pharmaceutical chemistry and industrial processes (Monticelli et al., 2016).

Biosynthesis and Biotechnology:

- The use of 2-MTHF as a solvent in enzyme-mediated transphosphatidylation for the synthesis of phosphatidylserine demonstrates its compatibility and effectiveness in biosynthetic processes. It offers advantages such as high efficiency and environmental friendliness (Duan & Hu, 2013).

Analytical Chemistry:

- 2-MTHF and its derivatives can be effectively analyzed using techniques like Capillary Gas Chromatography, showcasing its importance in analytical applications and quality control in the production process (Hu-ku, 2015).

Safety and Hazards

2-Ethynyltetrahydrofuran is classified as a highly flammable liquid and vapor . It’s harmful if swallowed and may cause respiratory irritation, drowsiness, or dizziness . It’s also suspected of causing cancer . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and avoiding breathing mist or vapors .

properties

IUPAC Name |

2-ethynyloxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h1,6H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVDWZKEDJNHKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76928-54-6 |

Source

|

| Record name | 2-ethynyloxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride](/img/structure/B2437958.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2437959.png)

![Tert-butyl 6-amino-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2437965.png)

![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2437969.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2437972.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2437978.png)